3-Methyl-4-trifluoromethanesulfonamidobenzoic acid
Overview
Description
3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with the molecular formula C9H8F3NO4S. It is characterized by the presence of a trifluoromethanesulfonamide group attached to a benzoic acid core, with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethylsulfonamide and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the trifluoromethanesulfonamide group to other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Methyl-4-trifluoromethanesulfonamidobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound can inhibit enzymes by binding to their active sites or modulate protein-protein interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
4-Trifluoromethanesulfonamidobenzoic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzoic acid: Lacks the trifluoromethanesulfonamide group.
Trifluoromethanesulfonamide: Lacks the benzoic acid core.
Uniqueness: 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is unique due to the combination of the trifluoromethanesulfonamide group and the methyl-substituted benzoic acid core. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGSHQDVCSGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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